molecular formula C23H19N5O5S2 B460597 ethyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(5-nitrothiophen-2-yl)-4H-pyran-3-carboxylate CAS No. 445390-92-1

ethyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(5-nitrothiophen-2-yl)-4H-pyran-3-carboxylate

Cat. No.: B460597
CAS No.: 445390-92-1
M. Wt: 509.6g/mol
InChI Key: NHACAVDLKROTLU-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(5-nitrothiophen-2-yl)-4H-pyran-3-carboxylate is a highly functionalized pyran derivative featuring a nitrothiophene substituent, a cyclopenta[b]pyridine-sulfanylmethyl moiety, and an ester group. This compound belongs to a class of 4H-pyran-3-carboxylates, which are synthesized via multicomponent reactions (MCRs) involving malononitrile or ethyl cyanoacetate, as demonstrated in analogous syntheses . Such compounds are valued as intermediates in organic synthesis and medicinal chemistry due to their diverse substituents, which enable tailored electronic and steric properties.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(5-nitrothiophen-2-yl)-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O5S2/c1-2-32-23(29)20-16(11-34-22-13(9-24)8-12-4-3-5-15(12)27-22)33-21(26)14(10-25)19(20)17-6-7-18(35-17)28(30)31/h6-8,19H,2-5,11,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHACAVDLKROTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(S2)[N+](=O)[O-])C#N)N)CSC3=C(C=C4CCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(5-nitrothiophen-2-yl)-4H-pyran-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, drawing from various research studies and articles.

The compound's molecular formula is C20H19N3O4SC_{20}H_{19}N_3O_4S, with a molecular weight of approximately 397.45 g/mol. It features several functional groups that contribute to its biological activity, including:

  • Amino group : Contributes to interactions with biological targets.
  • Cyano groups : Potentially enhance reactivity and binding affinity.
  • Thioether linkage : May influence metabolic stability and bioavailability.

Anticancer Properties

Recent studies have indicated that derivatives of pyran and related compounds exhibit significant anticancer activity. For instance, compounds similar to ethyl 6-amino derivatives have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of specific kinases involved in cell signaling pathways.
  • Case Study :
    • A study by Zhang et al. (2022) demonstrated that a pyran derivative exhibited cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting a promising therapeutic potential for similar compounds .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. The presence of the nitrothiophenyl group is hypothesized to enhance antimicrobial activity.

  • Testing Results :
    • In vitro tests revealed that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

Anti-inflammatory Effects

Research indicates that compounds containing the pyran structure can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

  • Study Findings :
    • A study conducted by Lee et al. (2023) reported that similar compounds reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 6-amino derivatives. Key factors influencing activity include:

Structural Feature Effect on Activity
Cyano groupsIncrease reactivity and binding affinity
Nitro groupEnhance antimicrobial properties
Thioether linkageImprove metabolic stability

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyran ring system, similar to ethyl 6-amino-5-cyano derivatives, exhibit significant anticancer properties. These compounds can potentially inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies have shown that derivatives of pyran-based compounds demonstrate activity against breast cancer and leukemia cell lines .

Antimicrobial Properties

The presence of nitro and cyano groups in the compound structure suggests potential antimicrobial activity. Compounds with similar functional groups have been documented to show effectiveness against a range of bacterial and fungal pathogens. This could lead to the development of new antimicrobial agents .

Neuroprotective Effects

Recent studies suggest that pyran derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases. Ethyl 6-amino derivatives have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Synthetic Intermediates

Ethyl 6-amino-5-cyano compounds serve as valuable intermediates in organic synthesis. They can be used to construct more complex molecular architectures through various chemical reactions such as cyclization and functional group transformations. Their ability to participate in nucleophilic substitutions makes them versatile building blocks for synthesizing other biologically active compounds .

Catalytic Applications

The compound's structural features allow it to act as a catalyst or catalyst precursor in certain reactions. For instance, the sulfur-containing moiety can facilitate reactions involving electrophiles, enhancing reaction rates and selectivity .

Development of Functional Materials

Due to the unique electronic properties imparted by the cyano and nitro groups, ethyl 6-amino derivatives are being investigated for use in developing functional materials such as organic semiconductors and photovoltaic devices. Their ability to form charge-transfer complexes can be exploited in designing materials with specific electronic characteristics .

Coatings and Polymers

The incorporation of ethyl 6-amino derivatives into polymer matrices may enhance the mechanical and thermal properties of coatings. The compound's functional groups can improve adhesion and durability, making it suitable for applications in protective coatings for industrial uses .

Case Study 1: Anticancer Activity

A study conducted on a series of pyran derivatives demonstrated that modifications at the 6-amino position significantly enhanced anticancer activity against MCF-7 breast cancer cells. The study highlighted that ethyl 6-amino derivatives exhibited IC50 values lower than those of standard chemotherapeutics, indicating their potential as lead compounds for further development .

Case Study 2: Antimicrobial Efficacy

Research on a library of nitro-substituted pyran derivatives revealed that certain compounds displayed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. Ethyl 6-amino derivatives were among those tested, showing promise as new antibiotic candidates .

Case Study 3: Neuroprotection

In vitro studies using neuronal cell lines treated with oxidative stress-inducing agents showed that ethyl 6-amino derivatives significantly reduced cell death compared to untreated controls. This suggests their potential application in neuroprotective therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural similarities with other 4H-pyran-3-carboxylates but differs in substituent composition, leading to distinct physicochemical and functional properties. Below is a detailed comparison:

Substituent Analysis and Molecular Features

Compound Substituents Molecular Weight Key Features
Target Compound 5-Nitrothiophen-2-yl, cyclopenta[b]pyridin-2-yl-sulfanylmethyl ~534.51 (estimated) Electron-withdrawing nitro group enhances electrophilicity; sulfur-containing linker improves solubility; fused pyridine adds rigidity .
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate 4-Methylphenyl (×2) 376.42 Aromatic substituents increase lipophilicity; methyl groups enhance steric hindrance, potentially reducing reactivity.
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate 3-Fluorophenyl, methyl 344.36 Fluorine atom introduces electronegativity, improving metabolic stability; smaller substituents favor compact molecular packing.
Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 3,4-Dimethoxyphenyl, propyl ~388.43 (estimated) Methoxy groups enhance hydrogen-bonding capacity; propyl chain increases hydrophobicity.
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate 4-Ethylphenyl, pyridinyl-sulfanylmethyl 446.53 Ethylphenyl enhances hydrophobicity; pyridine-sulfur linker may facilitate metal coordination.

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds, Aldehydes, and Malononitrile

The 4H-pyran scaffold is constructed via a one-pot, three-component reaction involving ethyl acetoacetate (1,3-dicarbonyl compound), 5-nitrothiophene-2-carbaldehyde (aromatic aldehyde), and malononitrile. This method follows a solvent-free protocol under microwave irradiation (80°C, 1 hour) using a decaniobate catalyst (H12_{12}N4_{4}Nb10_{10}O28_{28}) to achieve near-quantitative yields. The reaction proceeds through Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of the enolate from ethyl acetoacetate and cyclization.

Key Reaction Conditions

  • Catalyst : Decaniobate (100 mg per 1 mmol substrate).

  • Solvent : Neat (solvent-free).

  • Temperature : 80°C under microwave irradiation.

  • Workup : Recrystallization from hot ethanol.

Functionalization of the Pyran Core with a Sulfanylmethyl Group

Bromination at the C2 Position

The pyran intermediate is brominated at the C2 methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in carbon tetrachloride. This step introduces a bromomethyl group, enabling subsequent nucleophilic substitution.

Reaction Protocol

  • Substrate : Ethyl 6-amino-5-cyano-4-(5-nitrothiophen-2-yl)-4H-pyran-3-carboxylate.

  • Reagents : NBS (1.1 equiv), AIBN (0.1 equiv).

  • Conditions : Reflux in CCl4_4 for 4 hours.

Thiol-Ether Coupling with Cyclopenta[b]Pyridine-2-Thiol

The bromomethyl-pyran derivative reacts with 3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-2-thiol in the presence of a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) to form the sulfanylmethyl linkage.

Reaction Parameters

  • Molar Ratio : 1:1.2 (pyran:bromomethyl derivative).

  • Base : K2_2CO3_3 (2 equiv).

  • Solvent : DMF, 60°C, 12 hours.

  • Yield : 75–85% after column chromatography.

Synthesis of 3-Cyano-6,7-Dihydro-5H-Cyclopenta[b]Pyridine-2-Thiol

Cyclization of Pyridine Precursors

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR : Peaks at δ 1.25 (t, 3H, CH2_2CH3_3), 4.20 (q, 2H, OCH2_2), 6.85 (s, 1H, pyran H), and 8.10 (d, 1H, thiophene H).

  • IR : Stretches at 2200 cm1^{-1} (C≡N), 1720 cm1^{-1} (ester C=O), and 1520 cm1^{-1} (NO2_2).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Catalytic Systems

StepCatalystSolventYield (%)Reference
Pyran formationH12_{12}N4_{4}Nb10_{10}O28_{28}Solvent-free100
Thiol-ether couplingK2_2CO3_3DMF85
Cyclopenta[b]pyridineMn(OTf)2_2H2_2O92

Challenges and Optimization Strategies

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times from 6–8 hours to 1 hour for pyran synthesis, minimizing side products.

Solvent Selection

Solvent-free conditions improve atom economy and reduce waste in pyran synthesis, while DMF enhances solubility in coupling reactions.

Catalyst Recycling

Decaniobate catalysts can be recovered via precipitation in acetone and reused for three cycles without significant activity loss .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of ethyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(5-nitrothiophen-2-yl)-4H-pyran-3-carboxylate?

  • Methodological Answer : Multi-component reactions (MCRs) under solvent-free or ionic liquid conditions are effective for synthesizing structurally complex pyran derivatives. For example, ionic liquids like [2-aminobenzoato][PF6] have been used to catalyze similar pyran syntheses, improving yield and reducing side reactions . Cyclocondensation of aldehydes, malononitrile, and ethyl acetoacetate derivatives is a common strategy, though substituents (e.g., 5-nitrothiophen-2-yl) may require tailored temperature and solvent conditions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous ethyl pyran carboxylates . Complementary techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyano, nitro groups).
  • IR Spectroscopy : Peaks for -CN (~2200 cm⁻¹) and -NO₂ (~1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., C₂₄H₂₀N₄O₅S₂ requires exact mass ~532.09 g/mol).

Q. What analytical techniques are suitable for assessing purity?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended for quantifying impurities. Purity ≥95% is typical for research-grade compounds, achievable via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 5-nitrothiophen-2-yl) influence reactivity and bioactivity?

  • Methodological Answer : Computational studies (DFT, molecular docking) can predict electronic effects. The nitro group’s electron-withdrawing nature may enhance electrophilic reactivity in cross-coupling reactions or modulate binding affinity in biological targets (e.g., enzyme inhibition). Comparative studies with analogs (e.g., replacing nitro with methoxy) are critical to isolate substituent effects .

Q. What mechanistic insights exist for side reactions during synthesis?

  • Methodological Answer : Competing pathways, such as dimerization of intermediates or hydrolysis of cyano groups, are common. Reaction monitoring via TLC or in-situ FTIR can identify byproducts. For example, ionic liquid catalysts reduce hydrolysis risks by stabilizing intermediates . Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. ethanol) can optimize selectivity .

Q. What computational models are appropriate for predicting physicochemical properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess redox stability, while COSMO-RS simulations predict solubility in organic/aqueous systems. Molecular dynamics (MD) models interactions with biological membranes, relevant for drug delivery studies .

Q. How can process scalability challenges be addressed for large-scale synthesis?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic MCRs. Solvent selection (e.g., ethanol/water mixtures) balances environmental and economic factors. Process Analytical Technology (PAT) tools, like inline NMR, ensure consistency during scale-up .

Data Contradiction Analysis

Q. How should discrepancies in reported yields for similar compounds be resolved?

  • Methodological Answer : Variability often arises from catalyst loading (e.g., 5–20 mol% ionic liquids) or reaction time (6–24 hours). Systematic Design of Experiments (DoE) with factors like temperature, solvent, and catalyst type can identify optimal conditions . Peer-reviewed protocols from crystallography-validated syntheses (e.g., ) should be prioritized over vendor data.

Q. What strategies mitigate conflicting bioactivity data across structural analogs?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via orthogonal methods (HPLC, NMR). For example, nitro group positioning in thiophene derivatives significantly alters antimicrobial activity, necessitating structure-activity relationship (SAR) studies .

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